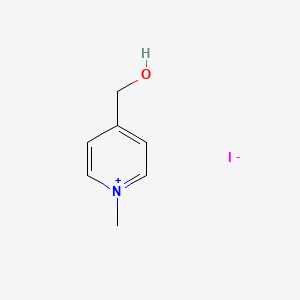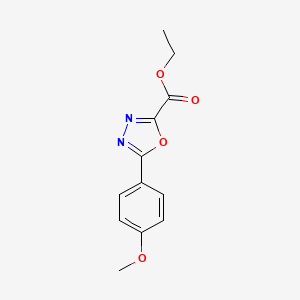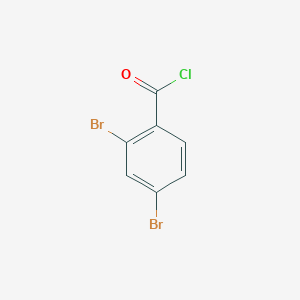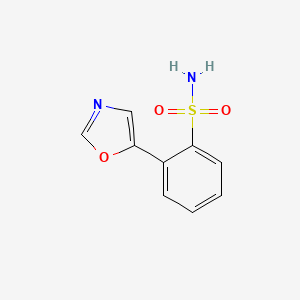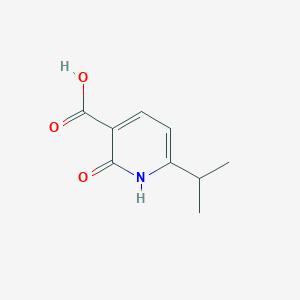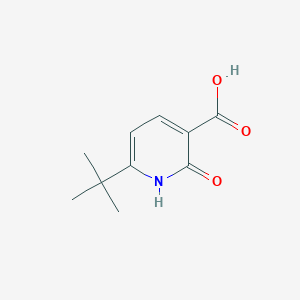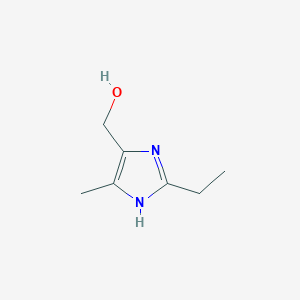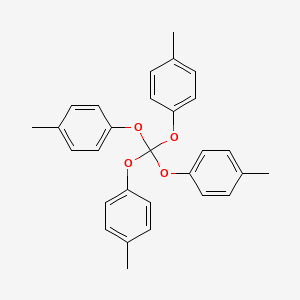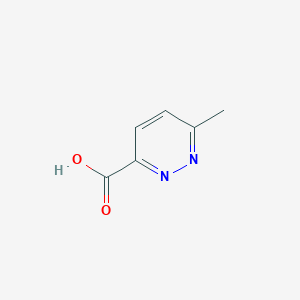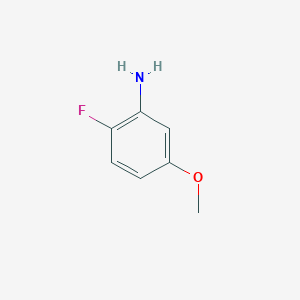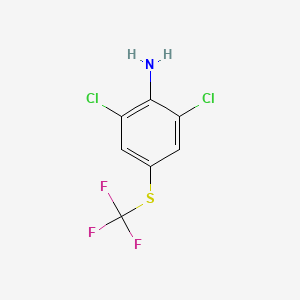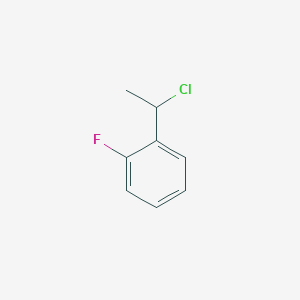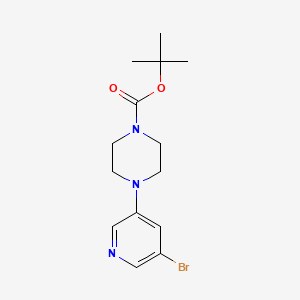
Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20BrN3O2 . It is a solid substance at room temperature . The compound is used in various chemical reactions due to its unique structure and properties .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate consists of a piperazine ring attached to a bromopyridine ring via a single bond . The piperazine ring is also attached to a tert-butyl carboxylate group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate is a solid substance at room temperature . It has a molecular weight of 342.23 g/mol . The compound’s InChI code is 1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3 .Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl piperazine-1-carboxylate derivatives are extensively explored for their potential in various scientific applications. One notable study focused on synthesizing and characterizing tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. This compound was characterized using methods like LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and its structure confirmed by X-ray diffraction. Such compounds are of interest due to their potential biological applications (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Evaluation
In another study, the synthesized tert-butyl piperazine-1-carboxylate derivative was evaluated for its in vitro antibacterial and anthelmintic activities. Despite showing moderate activity, these findings contribute to understanding the biological potentials of such compounds (Kulkarni et al., 2016).
Anticorrosive Properties
Another interesting application of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate is its anticorrosive behavior for carbon steel in acidic environments. The compound demonstrated significant inhibition efficiency, highlighting its potential as a corrosion inhibitor (Praveen et al., 2021).
Synthesis of Biologically Active Compounds
Tert-butyl piperazine-1-carboxylate derivatives are also vital intermediates in synthesizing biologically active compounds. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate serves as an important intermediate for benzimidazole compounds, which have various biological activities (Liu Ya-hu, 2010).
Application in Medicinal Chemistry
These compounds are also relevant in medicinal chemistry. For example, research involving the synthesis and receptor binding affinities of piperazine derivatives relatedto atypical antipsychotics has been conducted. Such studies indicate the potential of tert-butyl piperazine-1-carboxylate derivatives in developing new therapeutic agents (Ullah, 2014).
Antitumor Activity
Moreover, tert-butyl piperazine-1-carboxylate derivatives have been explored for their antitumor properties. A study synthesizing and evaluating N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides found that certain compounds exhibited potent antiproliferative activity against various cancer cell lines, indicating their potential in cancer treatment (Wu et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Propriétés
IUPAC Name |
tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-6-4-17(5-7-18)12-8-11(15)9-16-10-12/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGUMXARVWXJNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470092 | |
| Record name | Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate | |
CAS RN |
412348-60-8 | |
| Record name | Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

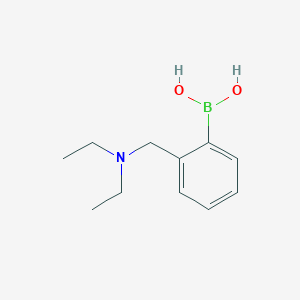
![(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B1314467.png)
